3-Methoxy-4-(morpholinomethyl)benzoic acid
Description
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
3-methoxy-4-(morpholin-4-ylmethyl)benzoic acid |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-10(13(15)16)2-3-11(12)9-14-4-6-18-7-5-14/h2-3,8H,4-7,9H2,1H3,(H,15,16) |
InChI Key |
ZYWNCIXYPDSTMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)CN2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(morpholinomethyl)benzoic acid typically involves multiple steps:
Starting Material: The synthesis often begins with 3-methoxybenzoic acid.
Morpholine Addition: The formylated intermediate is then reacted with morpholine in the presence of a catalyst such as p-toluenesulfonic acid to form the morpholinomethyl derivative.
Oxidation: The final step involves oxidation to convert the intermediate to the desired 3-Methoxy-4-(morpholinomethyl)benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinomethyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid moiety, potentially forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Methoxy-4-(morpholinomethyl)benzoic acid can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations.
Biology
The compound may be explored for its potential biological activity. The presence of the morpholine ring, in particular, is of interest in medicinal chemistry for the development of pharmaceuticals.
Medicine
Potential applications in drug development include its use as a scaffold for designing new therapeutic agents. The compound’s structure allows for modifications that can enhance biological activity and selectivity.
Industry
In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Methoxy-4-(morpholinomethyl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The morpholine ring can enhance binding affinity and selectivity, while the benzoic acid moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Toxicity Predictions (QSTR Models)
Quantitative structure-toxicity relationship (QSTR) studies on benzoic acid derivatives suggest that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice. For 3-methoxy-4-(morpholinomethyl)benzoic acid, the morpholine group’s electron-donating nature may reduce acute toxicity compared to nitro- or trifluoromethyl-substituted analogs, which exhibit higher electrophilicity and reactivity .
Key Research Findings
- Synthetic Utility: Morpholinomethyl and piperidinylmethyl benzoic acids are intermediates in synthesizing kinase inhibitors and antimicrobial agents due to their balanced solubility and stability .
- Metabolic Pathways : Sulfated derivatives like vanillic acid sulfate are rapidly excreted, whereas esterified analogs (e.g., pivaloyloxy) may prolong half-life through slow hydrolysis .
Biological Activity
3-Methoxy-4-(morpholinomethyl)benzoic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews its synthesis, biological activity, and mechanisms of action based on recent studies and findings.
Synthesis and Structural Characteristics
3-Methoxy-4-(morpholinomethyl)benzoic acid is synthesized through various chemical reactions involving benzoic acid derivatives and morpholine. The presence of the methoxy group enhances its lipophilicity, which is crucial for biological activity. The general synthetic route involves:
- Formation of the Benzene Ring : Starting from a substituted benzoic acid.
- Morpholinomethyl Group Introduction : Utilizing morpholine derivatives to introduce the morpholinomethyl side chain.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 3-Methoxy-4-(morpholinomethyl)benzoic acid, particularly against various cancer cell lines.
- Cytotoxicity : The compound exhibits moderate to high cytotoxicity against several cancer cell lines, including MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). For instance, one study reported an IC50 value of 1.2 µM against PANC-1 cells, indicating strong activity compared to other derivatives tested .
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways. This is evidenced by upregulation of pro-apoptotic proteins such as BAX and caspases (caspase-3 and caspase-9), alongside downregulation of anti-apoptotic proteins like Bcl-2 .
Inhibition of Tumor Growth
The compound has also shown effectiveness in inhibiting tumor growth in vitro:
- Cell Line Studies : In studies involving non-small cell lung carcinoma (NSCLC), derivatives of 3-Methoxy-4-(morpholinomethyl)benzoic acid demonstrated IC50 values ranging from 0.49 to 68.9 µM, indicating significant antiproliferative effects .
Data Summary
The following table summarizes key findings regarding the biological activity of 3-Methoxy-4-(morpholinomethyl)benzoic acid:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | 19.9 | Apoptosis induction via BAX/caspase activation |
| PANC-1 | 1.2 | Intrinsic pathway activation |
| A549 (NSCLC) | 1.48 - 47.02 | Cell cycle arrest and apoptosis |
| NCI-H23 (NSCLC) | 0.49 - 68.9 | Apoptosis via Annexin V/PI staining |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Breast Cancer Study : A study found that methoxyphenyl derivatives, including 3-Methoxy-4-(morpholinomethyl)benzoic acid, exhibited selective cytotoxicity against breast cancer cells compared to non-cancerous cells, suggesting a targeted therapeutic potential .
- Lung Cancer Research : In another study focusing on lung cancer cell lines, the compound demonstrated significant growth inhibition and induced apoptosis at low concentrations, comparable to established chemotherapeutics like staurosporine .
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-4-(morpholinomethyl)benzoic acid?
- Methodological Answer : Synthesis typically involves a multi-step approach:
Alkylation : Introduce the morpholinomethyl group via nucleophilic substitution. For example, react 3-methoxy-4-bromobenzoic acid with morpholine under basic conditions (e.g., KCO) in a polar aprotic solvent like DMF at 80–100°C .
Purification : Recrystallization using ethanol/water mixtures improves purity, as seen in analogous compounds like 4-(morpholinomethyl)benzoic acid .
Q. How is 3-Methoxy-4-(morpholinomethyl)benzoic acid characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm substituent positions. For example, the morpholine protons appear as a multiplet at δ 2.4–3.5 ppm, while the methoxy group resonates at δ 3.8–3.9 ppm .
- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm) and C=O stretches (~1680 cm) .
- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (CHNO; theoretical MW: 263.28 g/mol).
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Highly soluble in polar solvents (DMSO, DMF) and sparingly soluble in water. Adjust pH to >5 for aqueous solubility (carboxylic acid deprotonation) .
- Stability : Stable at room temperature in inert atmospheres. Avoid prolonged exposure to strong acids/bases to prevent morpholine ring degradation .
Advanced Research Questions
Q. How does the morpholinomethyl substituent influence structure-activity relationships (SAR) in drug design?
- Methodological Answer :
- The morpholinomethyl group enhances lipophilicity (logP ~1.5–2.0) and metabolic stability compared to trifluoromethyl or methoxy groups. This is critical for improving blood-brain barrier penetration in CNS-targeted compounds .
- Case Study : In analogous benzoic acid derivatives, replacing a trifluoromethoxy group with morpholinomethyl increased enzyme inhibition potency by 30% in kinase assays .
Q. What experimental strategies are used to study its biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., NADH-coupled systems) to measure IC values. For example, test against COX-2 or kinases at concentrations of 1–100 µM .
- Cellular Uptake Studies : Radiolabel the compound (e.g., C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting .
Q. How can computational modeling optimize its interaction with target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding poses with proteins (e.g., COX-2 PDB: 5KIR). The morpholinomethyl group forms hydrogen bonds with Arg120 and Tyr355 .
- DFT Calculations : Analyze electron density maps (Gaussian 09) to identify reactive sites for electrophilic substitution .
Q. What reaction mechanisms explain the stability of the morpholine ring under acidic/basic conditions?
- Methodological Answer :
- Acidic Conditions : The morpholine ring undergoes partial protonation, increasing solubility but risking ring-opening at pH <2. Monitor via H NMR (disappearance of δ 3.5–3.7 ppm signals) .
- Basic Conditions : Stable up to pH 12, but prolonged exposure may cleave the methylene bridge. Use LC-MS to detect degradation products (e.g., morpholine and benzoic acid fragments) .
Q. How is analytical quantification performed in complex matrices?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
